4-Chloro-2-hydrazinylbenzonitrile
Overview
Description
“4-Chloro-2-hydrazinylbenzonitrile” is a chemical compound with the molecular formula C7H6ClN3 . It is a derivative of benzonitrile, which is an aromatic compound. The “4-Chloro-2-hydrazinylbenzonitrile” has a chlorine atom and a hydrazine group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-hydrazinylbenzonitrile” consists of a benzene ring with a chlorine atom and a hydrazine group attached to it . The molecular weight of the compound is 167.6 .Scientific Research Applications
Vibrational Analysis and Spectroscopic Characterization
- Vibrational Analysis : The vibrational frequencies of related chloro-nitrobenzonitrile compounds have been studied through both experimental and theoretical means, including FT-IR and Raman spectroscopy. These analyses provide insights into the geometric parameters, such as bond lengths and angles, which are crucial for understanding the chemical behavior and potential applications of such compounds in scientific research (Sert, Çırak, & Ucun, 2013).
Chemical Synthesis and Reactivity
- Supramolecular Complexes : Synthesis of new hydrazyl free radicals from derivatives of chloro-dinitrobenzoic acid and their supramolecular complexes with crown ether and cyclodextrins demonstrates the potential for creating complex chemical structures. This process illustrates the reactivity and versatility of compounds structurally related to 4-Chloro-2-hydrazinylbenzonitrile in forming diverse chemical entities (Ioniță et al., 2002).
Nucleophilic Substitution Reactions
- Nucleophilic Substitution : Studies on nucleophilic substitution reactions of dinitrobenzene derivatives with hydrazine reveal the factors influencing reaction mechanisms, such as the basicity and steric hindrance of the leaving group. These findings are relevant for understanding the chemical reactivity of chloro-hydrazinylbenzonitrile derivatives in various solvents and conditions (Ibrahim et al., 2013).
Fluorescence Detection Applications
- Fluorescence Turn-On Detection : Compounds structurally related to 4-Chloro-2-hydrazinylbenzonitrile, such as those involving hydrazino and phenol groups, have been employed in fluorescence turn-on detection of cysteine, showcasing the potential for biochemical sensing applications. These compounds can differentiate between cysteine and other amino acids, suggesting a path for the development of selective biological probes (Liu et al., 2015).
properties
IUPAC Name |
4-chloro-2-hydrazinylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-2-1-5(4-9)7(3-6)11-10/h1-3,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGADPANYOHBIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydrazinylbenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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